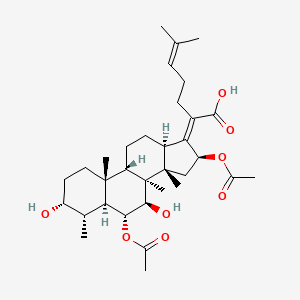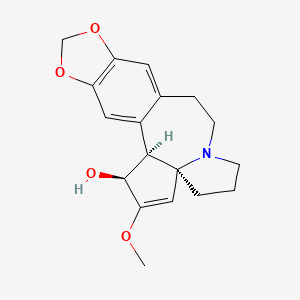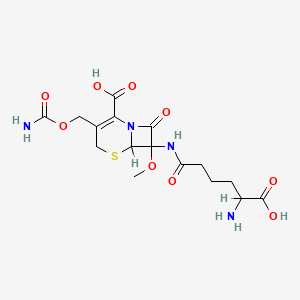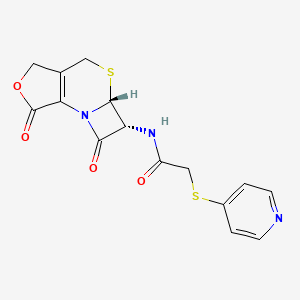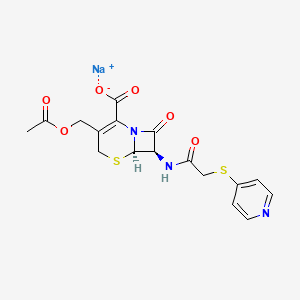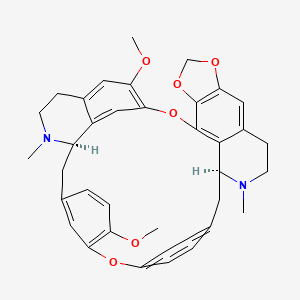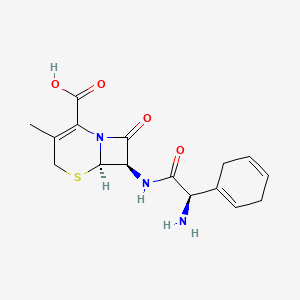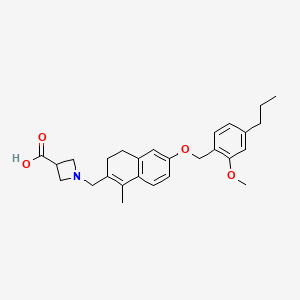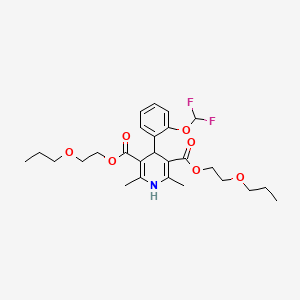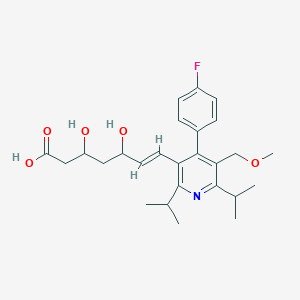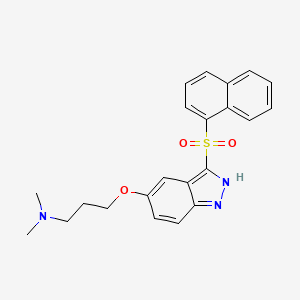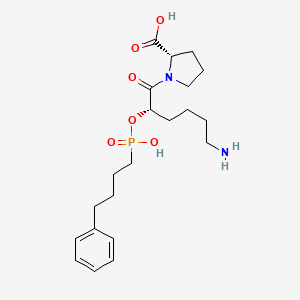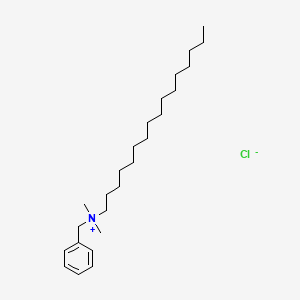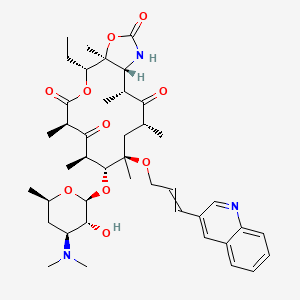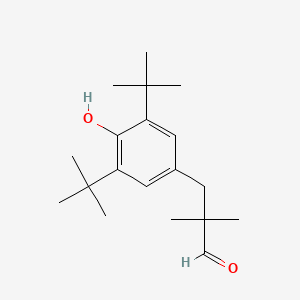
3-(3,5-二叔丁基-4-羟基苯基)-2,2-二甲基丙醛
概述
描述
The compound “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is a propionate-based phenolic antioxidant that can be used as a polymeric stabilizer . Another related compound, “3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid” is also available .
Synthesis Analysis
For a similar compound, “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, the synthesis process was studied and improved. The yield of traditional methods which used sodium methylate as a catalyst was 75%~85%. When KOH was used as a catalyst, under the reaction condition of material ratio: n (2,6-di-tert-butyl-phenol): (methyl acrylate)=1:1.1, dropping temperature 110 ℃, dropping for 1.5h, reaction temperature 130 ℃ for 4h, after the crystallization in methanol, filtration and desiccation, the white products were obtained (the average yield of 95%) .
Molecular Structure Analysis
The molecular structure of “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is given by the linear formula: [(CH3)3C]2C6H2(OH)CH2CH2CO2(CH2)17CH3 .
Chemical Reactions Analysis
The process conditions of “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” were studied and the yield was improved .
Physical And Chemical Properties Analysis
The physical properties of “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” include a melting point of 50-52 °C (lit.) . For “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, the melting point was found to be 63~65 ℃ .
科学研究应用
1. 催化和配体合成
3-(3,5-二叔丁基-4-羟基苯基)-2,2-二甲基丙醛用于合成新的亚磷酸酯配体,该配体在铑催化的氢甲酰化中显示出显着的潜力。这些配体已被用于创建具有铑、钯和铂的新型螯合金属配合物,促进了催化过程的进步 (Mikhel 等,2011)。
2. 抗氧化剂和聚合物稳定
研究表明该化合物与抗氧化剂领域相关,特别是在增强聚丙烯的热氧化稳定性方面。它有效地抑制聚合物中的氧化降解,表明其在聚合物稳定和防止环境因素方面具有实用性 (Zhu 等,2009)。
3. 药物研究
对 3-(3,5-二叔丁基-4-羟基苯基)-2,2-二甲基丙醛衍生物的研究突出了其在药物应用中的潜力。这包括合成 GABAB 受体的变构调节剂,表明在神经或精神疾病中可能有治疗益处 (Kerr 等,2007)。
4. 环境监测
该化合物的代谢物已被确认为人类接触特定合成酚类抗氧化剂的潜在生物标记。这一发现对于环境监测和评估人类接触各种合成化合物至关重要 (Liu & Mabury, 2021)。
5. 材料科学和化学
它还在材料科学中得到应用,特别是在了解多晶型的热力学性质方面。这一应用对于开发具有特定热和化学性质的新材料至关重要 (Zhang 等,2015)。
6. 分析化学
值得注意的是,该化合物是分析化学中感兴趣的主题,用于制定物质分析的标准和方法。这对于生产药物抗氧化剂的质量控制尤为重要 (Shinko 等,2022)。
安全和危害
属性
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWATTXMMMANFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017435 | |
| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |
CAS RN |
56189-68-5 | |
| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

